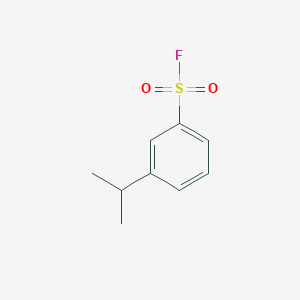
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be ethyl methyl ketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative, such as 2-bromopyridine.
Final Assembly: The final compound is obtained by coupling the pyrazole and pyridine intermediates under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process.
化学反応の分析
Types of Reactions
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often use halogenated reagents and catalysts such as palladium or copper.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines or hydrazines.
Substitution: Various functionalized derivatives depending on the substituents introduced.
科学的研究の応用
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Agriculture: It has potential use as a herbicidal agent, as indicated by its structural similarity to known herbicides.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.
Agriculture: As a herbicide, the compound may inhibit specific enzymes in plants, leading to their death or growth inhibition.
Material Science: The compound’s electronic properties can be exploited in the design of new materials with specific functionalities.
類似化合物との比較
Similar Compounds
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine: shares similarities with other pyrazole and pyridine derivatives, such as:
Uniqueness
- The unique combination of the pyrazole and pyridine rings in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
4-ethyl-2-methyl-5-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-3-8-10(14-15(2)11(8)12)9-6-4-5-7-13-9/h4-7H,3,12H2,1-2H3 |
InChIキー |
XVOPUUWBJLOCIV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(N=C1C2=CC=CC=N2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


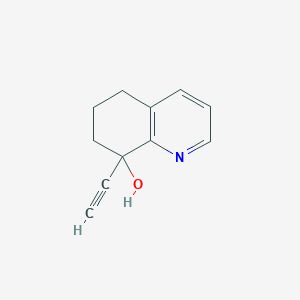
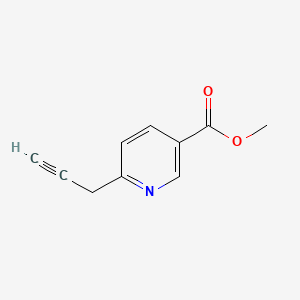
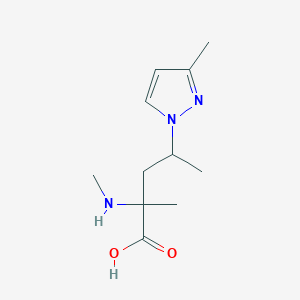
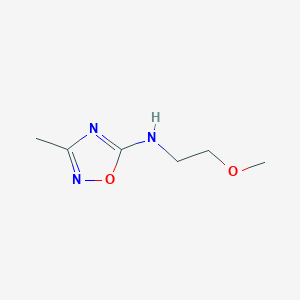
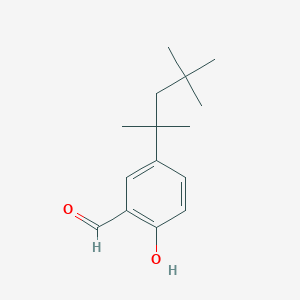
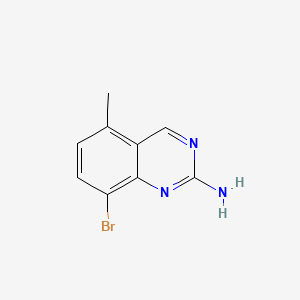


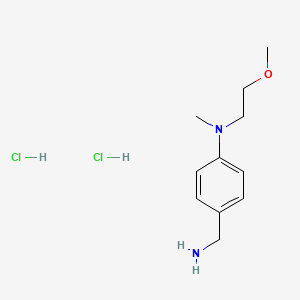
![6-[(Tert-butoxy)carbonyl]-3-oxa-6-azabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13626611.png)
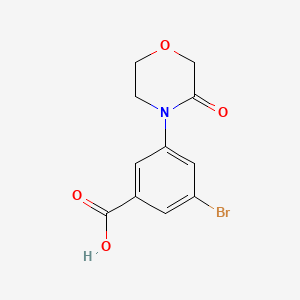
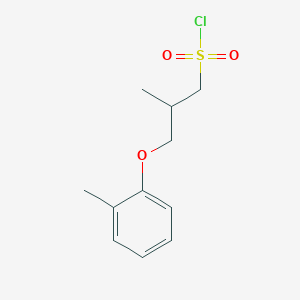
![(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine](/img/structure/B13626630.png)
